Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans-
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Overview
Description
Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- is a chemical compound with the molecular formula C18H23NO2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 4-cyanophenyl and the cyclohexane ring is substituted with a butyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- typically involves the esterification of cyclohexanecarboxylic acid with 4-cyanophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans-
- Cyclohexanecarboxylic acid, 4-butyl-, 4-propoxyphenyl ester, trans-
- Cyclohexanecarboxylic acid, 4-tert-butyl, methyl ester, trans-
Uniqueness
Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. The cyanophenyl group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62439-34-3 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h7-8,11-12,14,16H,2-6,9-10H2,1H3 |
InChI Key |
LCDCOOLHWJZOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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